molecular formula C14H26ClNO2 B4655611 1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride

1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride

Cat. No. B4655611
M. Wt: 275.81 g/mol
InChI Key: IZBSJBMYOBBEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, protons, and capsaicin. TRPV1 is widely expressed in sensory neurons and plays a key role in pain sensation and inflammation. A-967079 is a promising drug candidate for the treatment of chronic pain and other inflammatory conditions.

Mechanism of Action

1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride selectively blocks the TRPV1 ion channel, which is involved in pain sensation and inflammation. By blocking TRPV1, this compound reduces the activity of sensory neurons and reduces the release of pro-inflammatory molecules. This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain behavior in animal models of inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to reduce inflammation in models of arthritis and colitis. In addition, this compound has been shown to reduce the release of pro-inflammatory molecules in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride in lab experiments is its selectivity for the TRPV1 ion channel. This allows researchers to study the specific role of TRPV1 in pain and inflammation without affecting other ion channels. One limitation of using this compound is its relatively low potency, which may require higher doses or longer treatment times in some experiments.

Future Directions

There are several potential future directions for research on 1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride. One direction is to explore its potential use in the treatment of chronic pain and other inflammatory conditions in humans. Another direction is to investigate the role of TRPV1 in other physiological processes, such as thermoregulation and cardiovascular function. Finally, there is potential for the development of more potent and selective TRPV1 antagonists based on the structure of this compound.

Scientific Research Applications

1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride has been extensively studied in preclinical models of pain and inflammation. In animal studies, this compound has been shown to reduce pain behavior in models of inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to reduce inflammation in models of arthritis and colitis.

properties

IUPAC Name

1-(1-ethynylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2.ClH/c1-4-14(8-6-5-7-9-14)17-11-13(16)10-15-12(2)3;/h1,12-13,15-16H,5-11H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBSJBMYOBBEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1(CCCCC1)C#C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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